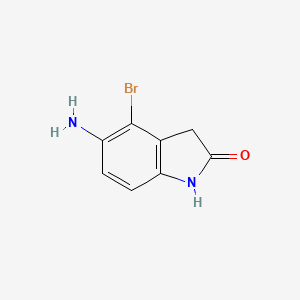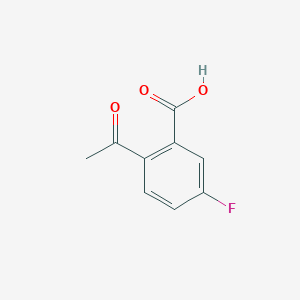
5-methyl-4-methylidenehexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-methylidenehexanal (5-M4H) is an aldehyde compound with a unique structure. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and flavorings. 5-M4H has recently gained attention due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-methyl-4-methylidenehexanal has a wide range of scientific research applications. It has been used as a model compound for studying the structure and reactivity of aldehydes and ketones. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. 5-methyl-4-methylidenehexanal has also been studied as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-methylidenehexanal is not well understood. It is known to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds. 5-methyl-4-methylidenehexanal is also thought to interact with certain G protein-coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-4-methylidenehexanal are not well understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors, which may lead to changes in the metabolism of drugs and other compounds. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-4-methylidenehexanal has several advantages for lab experiments. It is relatively easy to synthesize, and can be used as a model compound for studying the structure and reactivity of aldehydes and ketones. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, 5-methyl-4-methylidenehexanal is not water soluble, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 5-methyl-4-methylidenehexanal. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-methyl-4-methylidenehexanal could lead to the development of new drugs and treatments. Finally, further research into the structure and reactivity of 5-methyl-4-methylidenehexanal could lead to the development of new compounds with unique properties.
Métodos De Síntesis
5-methyl-4-methylidenehexanal can be synthesized by several methods. The most common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium salt. The reaction produces an alkene and a phosphine oxide, which can then be hydrolyzed to yield 5-methyl-4-methylidenehexanal. Other methods for the synthesis of 5-methyl-4-methylidenehexanal include the condensation of an aldehyde with a ketone, the reaction of an aldehyde with an alkyne, and the reaction of an aldehyde with an alkyl halide.
Propiedades
IUPAC Name |
5-methyl-4-methylidenehexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)8(3)5-4-6-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKWPXLVDAICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-methylidenehexanal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)




![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)



![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)